molecular formula C21H26N2O3 B2836995 4-ethoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 1173268-11-5

4-ethoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No. B2836995
M. Wt: 354.45
InChI Key: UGJXFNXNCSPVEP-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structure.



Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It may include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product.



Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and might involve techniques such as X-ray crystallography or NMR spectroscopy.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It might include looking at how the compound reacts with different reagents, the conditions under which the reactions occur, and the products of the reactions.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Synthesis and Chemical Properties

  • Bischler–Napieralski Isoquinoline Synthesis : A study conducted by Doi, Shirai, and Sato (1997) explored the Bischler–Napieralski isoquinoline synthesis, which is relevant to the formation of tetrahydroquinoline compounds like the one . They found that this reaction produces both normal and abnormal products, with a focus on the reaction mechanisms involved (Doi, Shirai, & Sato, 1997).

  • Novel Synthesis Routes : Toda, Sakagami, and Sano (1999) developed a novel synthesis method for tetrahydroquinolines using a Pummerer-Type reaction. This method provides an efficient route for synthesizing compounds like 4-ethoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (Toda, Sakagami, & Sano, 1999).

  • Rhodium-Catalyzed Synthesis : Song et al. (2010) investigated a rhodium-catalyzed oxidative coupling method for synthesizing polycyclic amides, which could be applicable in the synthesis of complex structures like the one (Song et al., 2010).

Applications in Pharmacology

  • Sigma-2 Receptor Probes : Xu et al. (2005) conducted a study on benzamide analogues similar to the compound , focusing on their potential as sigma-2 receptor probes. They found that these compounds exhibit high affinity for sigma-2 receptors, which is valuable for in vitro studies (Xu et al., 2005).

  • Potential for PET Radiotracers : A study by Abate et al. (2011) on arylamides hybrids of high-affinity σ2 receptor ligands, similar to the compound , indicated their potential use in the development of PET radiotracers for tumor diagnosis (Abate et al., 2011).

  • Radioligand Binding Studies : Research by Graulich et al. (2006) on methoxylated tetrahydroisoquinolinium derivatives, which share structural similarities with the compound of interest, demonstrated their affinity for apamin-sensitive binding sites. This suggests potential applications in neurological research (Graulich et al., 2006).

Safety And Hazards

This involves looking at the compound’s toxicity and any safety precautions that need to be taken when handling it.


Future Directions

This involves looking at potential future research directions. It might include potential applications of the compound, areas where further research is needed, or new methods of synthesizing the compound.


properties

IUPAC Name

4-ethoxy-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-3-26-19-10-7-17(8-11-19)21(24)22-18-9-6-16-5-4-12-23(13-14-25-2)20(16)15-18/h6-11,15H,3-5,12-14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJXFNXNCSPVEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3CCOC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

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